LY2780301 is classified as a protein kinase inhibitor. It has been primarily investigated for its potential therapeutic applications in advanced cancers, particularly those resistant to conventional treatments. The compound has undergone various clinical trials to assess its safety, tolerability, and efficacy in patients with different types of malignancies, including breast cancer and colorectal cancer .
The synthesis of LY2780301 involves several chemical reactions that yield the final product through a series of intermediates. The initial steps typically include the reaction of specific amino derivatives with various aromatic aldehydes to form fused thiophene compounds. These intermediates are then further modified through reactions with isothiocyanates or other reagents to produce the desired dual kinase inhibitor structure.
The synthesis pathway has been documented in literature, highlighting the importance of optimizing conditions to enhance yield and purity .
The molecular structure of LY2780301 is characterized by a complex arrangement that facilitates its interaction with target kinases. The compound’s structure includes:
LY2780301 undergoes several chemical reactions that are crucial for its activity as an inhibitor:
The mechanism of action for LY2780301 involves:
Clinical studies have demonstrated that doses of LY2780301 lead to significant reductions in S6 phosphorylation levels in treated patients .
LY2780301 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining the appropriate delivery methods for therapeutic use.
LY2780301 is primarily investigated for its potential applications in oncology:
LY2780301 (molecular formula: C₂₄H₂₄N₈O₂; synonyms: LY-S6KAKT1) is an orally bioavailable, reversible adenosine triphosphate (ATP)-competitive inhibitor that selectively targets the kinase domains of both AKT and p70S6K. Structurally, it features a fused heterocyclic core engineered to engage the hinge region of the kinase ATP-binding pocket, conferring specificity against related kinases. Biochemical assays demonstrate half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range: 10.7 nM for AKT and 6.2 nM for p70S6K [3] [8].
Mechanism of Action:
Table 1: Selectivity Profile of LY2780301 Against Key Kinases
Kinase Target | IC₅₀ (nM) | Primary Functional Consequence |
---|---|---|
AKT1 | 10.7 | Blocks pro-survival signaling |
p70S6K | 6.2 | Inhibits protein synthesis |
PI3Kα | >1,000 | Minimal activity |
mTOR | >1,000 | Minimal activity |
Source: Preclinical profiling data [3] [8]
The PAM pathway is among the most frequently altered oncogenic networks in human cancers, with dysregulation occurring in >50% of solid tumors via:
These alterations drive uncontrolled proliferation, evasion of apoptosis, and therapeutic resistance. First-generation mTOR inhibitors (e.g., rapalogs) showed limited efficacy due to:
LY2780301 emerged to address these gaps by concurrently inhibiting AKT and p70S6K—critical nodes downstream of mTORC1. Preclinical studies demonstrated its ability to:
Table 2: Key Milestones in LY2780301 Development
Year | Development Phase | Key Findings |
---|---|---|
2015 | Phase I (Monotherapy) | Established 500 mg QD as recommended dose; confirmed target engagement via pS6 reduction [3] |
2017 | Phase IB (Gemcitabine combo) | Showed 74% disease control rate in PAM-altered tumors [2] [3] |
2021 | Phase IB/II (Paclitaxel combo) | Reported 63.9% ORR in HER2-negative breast cancer [6] [7] |
LY2780301 occupies a distinct niche among PAM pathway inhibitors due to its dual targeting strategy. Comparative analysis reveals:
Clinical Efficacy Insights:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: